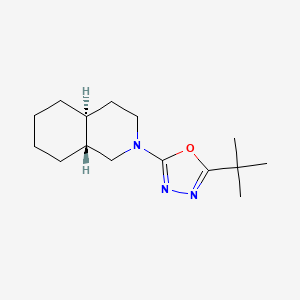

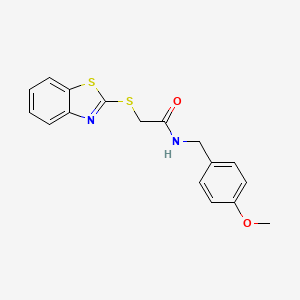

(4aS*,8aR*)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)decahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives of decahydroisoquinoline, including those with 1,3,4-oxadiazolyl substituents, involves intricate organic synthesis routes that often utilize specific stereochemical configurations to achieve desired biological activities. For instance, studies on the synthesis of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists reveal the importance of stereochemistry and chain substitution in influencing the activity of these compounds against NMDA and AMPA receptors (Ornstein et al., 1996).

Molecular Structure Analysis

The molecular structure of decahydroisoquinoline derivatives plays a crucial role in their biological activity. For example, the configuration of (3S,4aR,6R,8aR) is identified as optimal for both NMDA and AMPA antagonists in this series, demonstrating the significance of the stereochemical array around the hydroisoquinoline ring (Ornstein et al., 1996).

Chemical Reactions and Properties

Reactions involving decahydroisoquinoline derivatives often include modifications to improve their pharmacological profile. For example, DEAD-mediated oxidative Ugi/Aza-Wittig reactions have been utilized for the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles, showcasing the synthetic versatility of these compounds (Ding et al., 2020).

Physical Properties Analysis

The physical properties of decahydroisoquinoline derivatives, such as stability and crystallinity, can be influenced by their molecular structure. For instance, the synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives highlights the role of the aromatic and alkyne moieties in stabilizing the compounds and influencing their optoelectronic properties (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of decahydroisoquinoline derivatives, including their reactivity and interaction with biological targets, are closely linked to their structure and synthesis. For example, the enzymatic C-demethylation of certain derivatives in rat liver microsomes demonstrates the metabolic pathways these compounds can undergo, which is crucial for their pharmacological activity and toxicity profile (Yoo et al., 2008).

properties

IUPAC Name |

2-[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-5-tert-butyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-15(2,3)13-16-17-14(19-13)18-9-8-11-6-4-5-7-12(11)10-18/h11-12H,4-10H2,1-3H3/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYRWODZJZSOSD-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)N2CCC3CCCCC3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN=C(O1)N2CC[C@@H]3CCCC[C@H]3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5609403.png)

![ethyl 2-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5609417.png)

![4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5609429.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5609432.png)

![4-(4-ethyl-1-piperazinyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B5609433.png)

![1-(3-chloro-4-fluorophenyl)-6-[2-(trifluoromethyl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5609441.png)

![N-(3-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5609447.png)

![2-{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5609452.png)

![{1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5609453.png)

![4-({4-methyl-5-[1-(1H-pyrazol-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5609486.png)